1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine
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Overview
Description
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine is an organic compound with the molecular formula C14H12Cl2N2 It is a derivative of hydrazine, where two 4-chlorophenyl groups and two methyl groups are attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine typically involves the reaction of 4-chlorobenzaldehyde with methylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce hydrazones.
Scientific Research Applications
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine involves its interaction with molecular targets in biological systems. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-chlorophenyl)ethylene
- 1,2-Bis(4-chlorophenyl)ethyne
- 1,2-Bis(4-chlorophenyl)disulfane
Comparison
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine is unique due to the presence of both chlorophenyl and dimethyl groups attached to the hydrazine moiety. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the dimethyl groups can influence the compound’s stability and reactivity in various chemical reactions.
Properties
CAS No. |
5461-37-0 |
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Molecular Formula |
C14H14Cl2N2 |
Molecular Weight |
281.2 g/mol |
IUPAC Name |
1,2-bis(4-chlorophenyl)-1,2-dimethylhydrazine |
InChI |
InChI=1S/C14H14Cl2N2/c1-17(13-7-3-11(15)4-8-13)18(2)14-9-5-12(16)6-10-14/h3-10H,1-2H3 |
InChI Key |
KJFHZNMLVMWWMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)N(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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